2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate
Description
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is a synthetic dithiocarbamate derivative characterized by a central 2-oxoethyl scaffold linked to a 1,3-thiazol-2-ylamino group and a dibutylcarbamodithioate moiety. This compound belongs to a class of molecules designed to exploit the dual reactivity of the dithiocarbamate group (S = C–S−) and the hydrogen-bonding capabilities of the thiazole heterocycle.
Properties
CAS No. |
709046-70-8 |
|---|---|
Molecular Formula |
C14H23N3OS3 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C14H23N3OS3/c1-3-5-8-17(9-6-4-2)14(19)21-11-12(18)16-13-15-7-10-20-13/h7,10H,3-6,8-9,11H2,1-2H3,(H,15,16,18) |
InChI Key |
WRWAESUCIKCMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate typically involves the reaction of thiazole derivatives with carbamodithioate compounds. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further reacted to introduce the dibutylcarbamodithioate moiety . The reaction conditions often require the use of solvents such as ethanol or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
Thiazole ring : A five-membered heterocycle with sulfur and nitrogen atoms.
-
Oxo group (ketone) : Positioned at the 2-oxo position.
-
Dibutylcarbamodithioate moiety : A sulfur-rich group susceptible to substitution and redox reactions.
Thiazole Ring Reactions
Oxo Group Reactions
Dibutylcarbamodithioate Reactions
| Reaction Type | Mechanism | Potential Products |
|---|---|---|
| Substitution | Attack by nucleophiles (e.g., hydroxide, amines) | Substituted dithiocarbamates (e.g., thiols, disulfides) |
| Oxidation | Conversion under strong oxidizers (e.g., H₂O₂) | Disulfide-linked derivatives |
| Reduction | Cleavage of disulfide bonds | Thiols or dithiocarbamate-derived radicals |
Thiazole Derivatives
From studies on thiazole-containing compounds:
Dithiocarbamate Derivatives
From studies on diethyldithiocarbamate analogs:
| Reaction Type | Mechanism | Example Product |
|---|---|---|
| Substitution | Reaction with strong nucleophiles | Thiols or substituted dithiocarbamates |
| Oxidation | Conversion to disulfides | Disulfide-linked dimers |
| Reduction | Cleavage of disulfide bonds | Thiols |
Multifunctional Reaction Pathways
The compound’s combination of reactive sites enables tandem reactions:
-
Thiazole substitution + Oxo group condensation : Simultaneous modification of both sites.
-
Dithiocarbamate oxidation + Thiazole electrophilic substitution : Sequential redox and electrophilic reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole compounds against various bacterial strains, suggesting that modifications in the thiazole ring can enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate | E. coli | Moderate |
| Thiazole derivatives | S. aureus | Significant |
Anticancer Properties
Thiazole compounds have also been explored for their anticancer potential. In vitro studies demonstrated that certain thiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The compound's structure allows for interaction with biological targets involved in cell cycle regulation.
Case Study: Drug Development
A notable case study involved the synthesis of a series of thiazole-based compounds aimed at treating inflammatory diseases. These compounds were designed to target specific pathways involved in inflammation and showed promising results in preclinical trials . The structural modifications made to the thiazole scaffold were crucial for enhancing biological activity.
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Research has indicated that thiazole derivatives can act as effective insecticides against agricultural pests, providing an alternative to traditional chemical pesticides .
| Pesticide Type | Target Pest | Effectiveness |
|---|---|---|
| Thiazole-based pesticide | Aphids | High |
| Traditional pesticides | Aphids | Moderate |
Herbicidal Applications
In addition to its pesticidal properties, 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate has been evaluated for herbicidal activity. Studies suggest that this compound can inhibit the growth of specific weed species without adversely affecting crop yields .
Polymer Additives
The compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its sulfur-containing structure provides unique properties that can improve the performance of polymers under stress conditions .
Case Study: Material Enhancement
A recent study assessed the incorporation of thiazole derivatives into polymer matrices. The results indicated improved tensile strength and thermal resistance compared to control samples without additives . This application could lead to advancements in materials used for packaging and construction.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and antitumor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include dithiocarbamate-substituted benzothiazole and thiazole derivatives synthesized via nucleophilic substitution reactions (e.g., compounds 4a–4d in ). Key differentiating factors involve substituent effects on the carbamodithioate group, heterocyclic core (benzothiazole vs. thiazole), and resulting physicochemical properties.
Table 1: Comparative Analysis of Selected Dithiocarbamate Derivatives
| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) | Key Spectral Features (IR, NMR) |
|---|---|---|---|---|
| Target Compound* | Dibutyl | – | – | – |
| (Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate (4a) | Ethyl | 83 | 108–110 | IR: 1688 cm⁻¹ (C=O); NMR: δ 1.16–1.23 (CH3) |
| (Benzo[d]thiazol-2-ylcarbamoyl)methyl propyl carbamodithioate (4b) | Propyl | 79 | 116–118 | IR: 1687 cm⁻¹ (C=O); NMR: δ 0.95–0.98 (CH3) |
| (Benzo[d]thiazol-2-ylcarbamoyl)methyl butyl carbamodithioate (4c) | Butyl | 77 | 120–122 | IR: 1697 cm⁻¹ (C=O); NMR: δ 0.88–0.95 (CH3) |
| (Benzo[d]thiazol-2-ylcarbamoyl)methyl morpholine-4-carbodithioate (4d) | Morpholine | 72 | 124–126 | IR: 1691 cm⁻¹ (C=O); NMR: δ 3.73–4.37 (morpholine) |
Substituent Effects on Physicochemical Properties
- Yield : Yields decrease with increasing substituent bulk (e.g., ethyl: 83% vs. morpholine: 72%), likely due to steric hindrance during nucleophilic substitution .
- Melting Points : Longer alkyl chains (e.g., butyl in 4c ) correlate with higher melting points, suggesting enhanced van der Waals interactions. The morpholine derivative (4d ) exhibits the highest melting point (124–126°C), attributed to its rigid, oxygen-containing heterocycle .
- Spectral Signatures : The C=O stretch in IR (~1688–1697 cm⁻¹) and aliphatic CH3/CH2 signals in NMR remain consistent across analogs, confirming structural homogeneity .
Hydrogen-Bonding and Crystallographic Behavior
The thiazol-2-ylamino group in the target compound may engage in stronger hydrogen bonding compared to benzothiazole derivatives (e.g., 4a–4d), as thiazole’s smaller aromatic system allows for more directional N–H···S/N interactions. This aligns with Etter’s graph-set analysis, where hydrogen-bonding patterns dictate molecular packing and stability . Structural validation tools like SHELX and protocols from Spek ensure accurate crystallographic data interpretation for such comparisons.
Biological Activity
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate, a compound characterized by its thiazole moiety and carbamodithioate structure, has garnered attention in biological research for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C₈H₁₁N₂O₄S₂
- Molecular Weight : 249.31 g/mol
- CAS Number : 84611-23-4
The biological activity of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against a range of pathogens. Its thiazole component is known to enhance bioactivity, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : Preliminary research suggests that 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Study 1: Antioxidant Efficacy
A study conducted on neuronal cell lines demonstrated that treatment with 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate significantly reduced markers of oxidative stress compared to untreated controls. The compound was shown to upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Enzyme Inhibition in Diabetes Models
Research on diabetic rat models indicated that administration of the compound led to a significant decrease in blood glucose levels. This effect was associated with the inhibition of α-glucosidase activity, highlighting its potential role in managing diabetes.
Q & A
Basic: What synthetic methodologies are employed to prepare 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate?
Answer: The synthesis involves nucleophilic substitution and dithiocarbamate formation. A general procedure includes:
- Reacting 2-chloroacetamide derivatives with amines in dimethylformamide (DMF) under anhydrous conditions.
- Adding carbon disulfide (CS₂) to generate the dithiocarbamate moiety.
- Monitoring reaction progress via TLC and purifying the product via silica gel chromatography using petroleum ether/ethyl acetate gradients.
- Characterizing intermediates and final compounds using IR (C=O and C=S stretching bands at ~1680–1690 cm⁻¹ and ~1220–1280 cm⁻¹), NMR (e.g., δ ~3.4–4.4 ppm for CH₂S protons), and HRMS .
Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Answer: Challenges include:
- Weak diffraction : High-resolution X-ray data collection (e.g., synchrotron sources) mitigates this.
- Disorder in flexible groups : The dibutylcarbamodithioate chain may exhibit conformational disorder, requiring refinement with restraints in SHELXL .
- Hydrogen bonding ambiguity : ORTEP-III graphical models (WinGX suite) visualize intermolecular interactions, while SHELXPRO validates hydrogen-bond geometry .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
- IR spectroscopy : Confirms functional groups (amide C=O, thiazole C=N, dithiocarbamate C=S).
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole aromatic protons at δ ~7.0–7.7 ppm) and carbon signals (e.g., carbonyl carbons at ~165–170 ppm).
- HRMS : Validates molecular weight (±2 ppm accuracy) .
Advanced: How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?
Answer: Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like R₂²(8) (cyclic dimers) or C(4) (chains). For example:
- Thiazole N-H donors may form bonds with carbonyl acceptors, creating 2D sheets.
- Dithiocarbamate S atoms act as weak acceptors, influencing packing. Tools like Mercury (CCDC) or PLATON analyze these patterns .
Advanced: How do researchers address contradictions in spectroscopic or crystallographic data across studies?
Answer: Discrepancies (e.g., varying NMR shifts or unit cell parameters) arise from:
- Solvent effects : Compare data acquired in identical solvents (e.g., DMSO vs. CDCl₃).
- Polymorphism : Use powder XRD to identify crystalline forms.
- Refinement artifacts : Re-analyze data with updated SHELXL versions or alternative software (e.g., OLEX2) .
Basic: What storage conditions prevent decomposition of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to avoid light/thermal degradation.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the dithiocarbamate group.
- Inert atmosphere : Argon or nitrogen blankets reduce oxidation .
Advanced: How can structural modifications enhance biological activity (e.g., antimicrobial)?
Answer: Strategies include:
- Side-chain variation : Replace dibutyl groups with morpholine (increased solubility) or aryl groups (π-π stacking).
- Bioisosteric replacement : Substitute thiazole with benzothiazole ( shows improved activity in benzisothiazolone derivatives).
- Prodrug design : Introduce ester moieties for controlled release .
Basic: What safety protocols are essential during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
